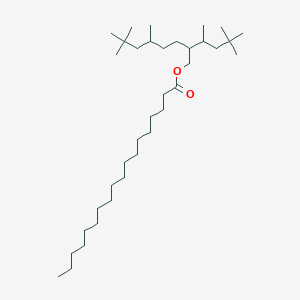![molecular formula C21H28S2 B14297431 Benzene, 1,1'-[nonylidenebis(thio)]bis- CAS No. 113138-70-8](/img/structure/B14297431.png)
Benzene, 1,1'-[nonylidenebis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[nonylidenebis(thio)]bis- is an organic compound with the molecular formula C21H28S2 It is a derivative of benzene, characterized by the presence of two thioether groups connected by a nonylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[nonylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with nonylidene and thioether groups. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a nonylidene thioether under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-[nonylidenebis(thio)]bis- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to isolate and refine the compound. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[nonylidenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thioether groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[nonylidenebis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[nonylidenebis(thio)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-[butylidenebis(thio)]bis-
- Benzene, 1,1’-[hexylidenebis(thio)]bis-
- Benzene, 1,1’-[octylidenebis(thio)]bis-
Uniqueness
Benzene, 1,1’-[nonylidenebis(thio)]bis- is unique due to its longer nonylidene bridge compared to similar compounds. This structural difference can influence its chemical reactivity, physical properties, and potential applications. The presence of two thioether groups also provides distinct chemical functionalities that can be exploited in various reactions and applications.
Propiedades
Número CAS |
113138-70-8 |
|---|---|
Fórmula molecular |
C21H28S2 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
1-phenylsulfanylnonylsulfanylbenzene |
InChI |
InChI=1S/C21H28S2/c1-2-3-4-5-6-13-18-21(22-19-14-9-7-10-15-19)23-20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3 |
Clave InChI |
KDZSXCFOAOMHCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
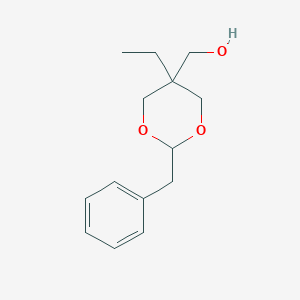
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
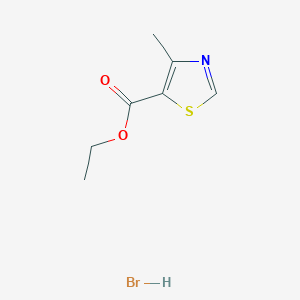
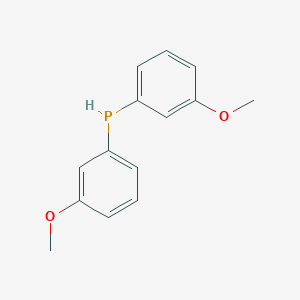
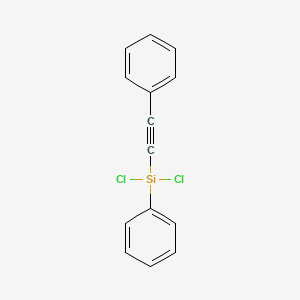
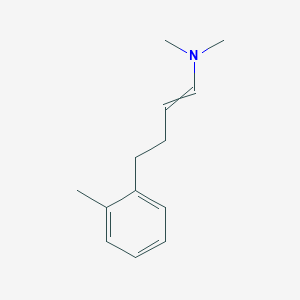
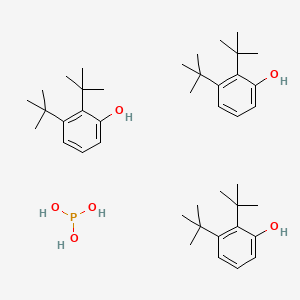
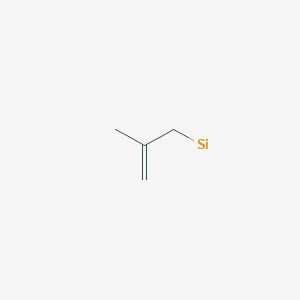
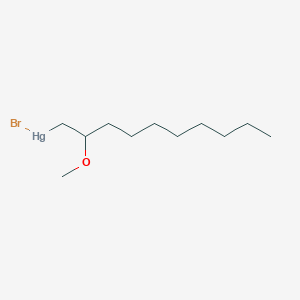
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
